Essential Pharmacophore: Hydroxymethylcyclopropenone Skeleton vs. Acyclic Metabolites
Penitricin's antimicrobial activity is critically dependent on its intact hydroxymethylcyclopropenone core, a feature absent in its biosynthetic co-metabolites. SAR studies comparing penitricin to its open-ringed congeners, penitricins B and C, show that the latter lack the antibiotic activity of the parent compound [1]. This demonstrates that the strained cyclopropenone ring is a non-negotiable structural requirement for activity, providing a clear functional differentiator for procurement.
| Evidence Dimension | Antimicrobial activity |
|---|---|
| Target Compound Data | Active |
| Comparator Or Baseline | Penitricin B and C |
| Quantified Difference | Inactive vs. Active |
| Conditions | In vitro antimicrobial assays as described in J. Antibiotics (Tokyo) 1984 |
Why This Matters
This confirms that minor structural deviations render the compound inactive, making precise chemical identity verification critical for any experimental application.
- [1] Okuda T, Shimma N, Furumai T. Penitricin, a new class of antibiotic produced by Penicillium aculeatum. III. Structural confirmation by chemical synthesis and biological activity. J Antibiot (Tokyo). 1984 Jul;37(7):723-7. doi: 10.7164/antibiotics.37.723. View Source
